COG 133
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Overview
Description
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COG 133 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
Scientific Research Applications
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes in disease treatment.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of COG 133 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide.
Comparison with Similar Compounds
Similar Compounds
Deamino-Leu-DL-Val-DL-Val-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH: Another synthetic peptide with similar structural features.
DL-Leu-DL-Val: A simpler peptide used in various research applications.
Uniqueness
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr is unique due to its specific sequence and potential applications in diverse scientific fields. Its structure allows for targeted interactions with molecular targets, making it a valuable tool in research and therapeutic development.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[2-[2-[[2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-(4-methylpentanoylamino)pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[5-carbamimidamido-1-[[4-methyl-1-oxo-1-(propylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H173N35O17/c1-15-36-106-74(131)65(42-51(4)5)121-79(136)63(30-23-40-110-91(101)102)117-75(132)59(25-16-18-34-93)115-76(133)61(28-21-38-108-89(97)98)118-83(140)67(44-53(8)9)123-78(135)60(26-17-19-35-94)116-77(134)62(29-22-39-109-90(99)100)119-84(141)68(45-54(10)11)124-85(142)69(46-57-47-105-49-112-57)125-86(143)70(48-128)126-73(130)56(14)113-82(139)66(43-52(6)7)122-80(137)64(31-24-41-111-92(103)104)120-87(144)72(55(12)13)127-81(138)58(27-20-37-107-88(95)96)114-71(129)33-32-50(2)3/h47,49-56,58-70,72,128H,15-46,48,93-94H2,1-14H3,(H,105,112)(H,106,131)(H,113,139)(H,114,129)(H,115,133)(H,116,134)(H,117,132)(H,118,140)(H,119,141)(H,120,144)(H,121,136)(H,122,137)(H,123,135)(H,124,142)(H,125,143)(H,126,130)(H,127,138)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYGJUDWFAJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H173N35O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2041.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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